Z-Ala-gln-OH
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Overview
Description
Mechanism of Action
Target of Action
Z-Ala-gln-OH, also known as Alanyl-glutamine (Ala-Gln), is a dipeptide that is widely used in medical and nutritional fields . The primary targets of Ala-Gln are muscle cells, particularly the C2C12 myoblast cell line . It plays a crucial role in muscle-related diseases and injuries .
Mode of Action
Ala-Gln interacts with its targets by promoting the differentiation ability of the injured C2C12 cells . It also facilitates the proliferation of the injured cells . The supplementation of Ala-Gln can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .
Biochemical Pathways
Ala-Gln supplementation affects several biochemical pathways. It promotes MyoD1 protein synthesis, upregulates the muscle ATP-storage phosphocreatine (PCr), maintains TCA cycle anaplerosis, enhances the antioxidant capacity through promoting GSH biosynthesis, and stabilizes lipid membranes by suppressing glycerophospholipids metabolism .
Pharmacokinetics
The pharmacokinetic responses to oral doses of Ala-Gln have been studied. It has been found that all modes of administration to healthy subjects significantly increased free plasma Gln and alanine concentrations . The peak increments of plasma Gln concentration were observed after bolus intake of 20 g of Ala-Gln .
Result of Action
The molecular and cellular effects of Ala-Gln’s action are significant. It can promote the differentiation ability of the injured C2C12 cells . Only Ala-Gln supplementation can facilitate the proliferation of the injured cells . Ala-Gln supplementation can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .
Action Environment
The action, efficacy, and stability of Ala-Gln can be influenced by environmental factors. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . The immobilized cell could maintain a wider range of temperature/pH and better stability than free cell . This suggests that the immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-gln-OH can be achieved through several methods. One common approach involves the reaction of Z-Ala-OSu (N-(benzyloxycarbonyl)-L-alanyl-N-hydroxysuccinimide ester) with H-Gln-OH (L-glutamine) in the presence of triethylamine in a tetrahydrofuran-water mixture. The reaction is typically carried out at room temperature for about 20 hours. After the reaction, the mixture is distilled to remove solvents, and the residue is extracted with n-butanol. The product is then purified through reprecipitation with methanol-ethyl acetate .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as the use of immobilized cells or enzymes. For example, the immobilization technique has been shown to achieve high-efficiency production of Ala-Gln, suggesting its potential application in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-gln-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: Z-Ala-gln-OH is used in peptide synthesis and as a building block for more complex molecules. It is also studied for its unique chemical properties and reactivity .
Biology: In biological research, this compound is used to study protein interactions and enzyme activities. It serves as a model compound for understanding peptide behavior in biological systems .
Medicine: Clinically, this compound is explored for its potential therapeutic applications, including its role in promoting intestinal health and supporting immune function .
Industry: Industrially, this compound is used in the production of nutritional supplements and pharmaceuticals. Its stability and bioavailability make it a valuable component in various formulations .
Comparison with Similar Compounds
Z-Gln-OH: This compound is similar to Z-Ala-gln-OH but lacks the L-alanine component.
Ala-Gln: This dipeptide is composed of L-alanine and L-glutamine without the benzyloxycarbonyl group.
Uniqueness: this compound is unique due to its benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in peptide synthesis and other biochemical applications .
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNKZNHXJQTEU-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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